Binding Affinity Superiority: Pyridostatin Pentahydrochloride Exhibits 86-Fold Higher Affinity Than Structurally Related Analog RR110
Pyridostatin pentahydrochloride demonstrates a dissociation constant (Kd) of 490 ± 80 nM for telomeric G-quadruplex DNA as determined by single-molecule force spectroscopy [1]. In contrast, the structurally related pyridostatin analog RR110 exhibits a Kd of 42 ± 3 µM under identical experimental conditions [1]. This represents an approximately 86-fold difference in binding affinity, quantitatively establishing the superior G4-stabilizing potency of pyridostatin pentahydrochloride relative to in-class analogs. The free-energy change of binding, derived from a Hess-like thermodynamic cycle, confirmed the Kd for pyridostatin and provided the comparative measurement for RR110 [1].
| Evidence Dimension | G-quadruplex binding affinity (Kd) |
|---|---|
| Target Compound Data | 490 ± 80 nM |
| Comparator Or Baseline | RR110 (pyridostatin analog): 42 ± 3 µM |
| Quantified Difference | ~86-fold higher affinity for pyridostatin |
| Conditions | Single-molecule force spectroscopy; telomeric G-quadruplex DNA; laser tweezers platform |
Why This Matters
For researchers requiring robust and reproducible G4 stabilization in biophysical or cellular assays, this 86-fold affinity differential directly impacts experimental signal-to-noise, effective working concentration, and target engagement confidence.
- [1] Koirala D, Dhakal S, Ashbridge B, Sannohe Y, Rodriguez R, Sugiyama H, Balasubramanian S, Mao H. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands. Nature Chemistry. 2011;3(10):782-787. doi:10.1038/nchem.1126 View Source
